molecular formula C10H6BrClO2 B1275141 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone CAS No. 7039-74-9

2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone

Cat. No. B1275141
CAS RN: 7039-74-9
M. Wt: 273.51 g/mol
InChI Key: VPUBAVYOQQLHPM-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone is a compound that is structurally related to various benzofuran derivatives which have been studied for their potential applications in different fields, including pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, insights can be drawn from closely related compounds.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves multi-step reactions starting from simple or commercially available substrates. For instance, the synthesis of 2-Bromo-6-chloro-3(2H)-benzofuranone was achieved using 4-chloro salicylic acid as a starting material, followed by a series of reactions including esterification, etherification, hydrolysis, cyclization, and bromination, resulting in a total yield of 19% . Similarly, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involved a halogen-exchange reaction, indicating that bromination is a common step in the synthesis of such compounds . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is often characterized using various spectroscopic techniques. For example, the molecular structure and vibrational frequencies of a related compound were investigated using both experimental methods and theoretical calculations, with the geometrical parameters being in agreement with X-ray diffraction (XRD) data . Such studies are crucial for understanding the three-dimensional conformation and electronic distribution within the molecule, which are important for predicting reactivity and physical properties.

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions, which are essential for their functionalization or transformation into more complex molecules. The CuI-catalyzed domino process described in one study demonstrates the formation of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, involving C-C and C-O bond formation processes . Additionally, the synthesis and reactions of 1-bromo-2-(5-chlorobenzofuranyl) ethanedione-1-phenylhydrazone led to the formation of compounds containing the benzofuran moiety, such as 2,3-dihydro-1,3,4-thiadiazoles and triazolino[4,3-a]pyrimidines . These reactions highlight the versatility of benzofuran derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and reactivity. For instance, the crystal structure of a benzofuran derivative was found to be stabilized by aromatic π–π interactions and C–H⋯O hydrogen bonds, which can influence the compound's melting point and solubility . The HOMO-LUMO analysis of another related compound provided insights into the charge transfer within the molecule, which is relevant for understanding its reactivity and potential applications in nonlinear optics .

Scientific Research Applications

Polymer Synthesis

In the field of polymer science, Koca et al. (2012) described the synthesis of a novel methacrylate monomer containing a benzofuran side group, 2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate (BOEMA), from esterification of 2-bromo-1-(5-bromo benzofuran-2-yl) ethanone. This monomer was polymerized to form poly(BOEMA), which exhibited significant thermal stability, as evidenced by a glass transition temperature of 137°C and detailed thermal degradation kinetics (M. Koca et al., 2012).

Future Directions

Benzofuran compounds, including “2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone”, have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds and have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on exploring these potentials further.

properties

IUPAC Name

2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO2/c11-5-8(13)10-4-6-3-7(12)1-2-9(6)14-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUBAVYOQQLHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405519
Record name 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone

CAS RN

7039-74-9
Record name 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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